

Spectroscopic Profile of 5-Iodo-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 5-Iodoindoline

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-Iodo-1H-indole, a significant building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The empirical formula for 5-Iodo-1H-indole is C_8H_6IN , with a molecular weight of 243.04 g/mol .
[1][2] The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the 1H and ^{13}C NMR data for 5-Iodo-1H-indole.

Table 1: 1H NMR Data for 5-Iodo-1H-indole

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in a tabulated format in the searched results.			

Note: While a ^1H NMR spectrum for 5-Iodo-1H-indole in CDCl_3 has been published, a detailed table of chemical shifts, multiplicities, and coupling constants was not available in the searched literature. The data for substituted 5-iodoindoles are available and can be used for comparative analysis.[3]

Table 2: ^{13}C NMR Data for 5-Iodo-1H-indole

Chemical Shift (δ) ppm	Assignment
Data not available in a tabulated format in the searched results.	

Note: A complete ^{13}C NMR peak list for the parent 5-Iodo-1H-indole was not found in the searched literature. Data for various substituted 5-iodo-1H-indole derivatives are available and show the C-I carbon signal at approximately 83-87 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 5-Iodo-1H-indole are presented in Table 3.

Table 3: IR Absorption Bands for 5-Iodo-1H-indole

Wavenumber (cm^{-1})	Assignment
Data not available in a tabulated format in the searched results.	

Note: A specific IR peak table for 5-Iodo-1H-indole was not found. However, the IR spectra of substituted 5-iodoindoles consistently show a sharp N-H stretching band around 3300-3400 cm^{-1} and characteristic aromatic C-H and C=C stretching vibrations.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 5-Iodo-1H-indole

m/z	Relative Intensity (%)	Assignment
243	Data not available	$[\text{M}]^+$ (Molecular ion)
Fragmentation data not available in the searched results.		

Note: The molecular ion peak $[\text{M}]^+$ for 5-Iodo-1H-indole is expected at m/z 243, corresponding to its molecular weight. Detailed fragmentation patterns were not available in the searched literature. The fragmentation of indole derivatives is known to be complex.[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the 5-Iodo-1H-indole sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition (^1H NMR):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Solvent Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (e.g., CDCl_3 at 7.26 ppm).[\[3\]](#)
- Number of Scans: 16-32 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.

Data Acquisition (^{13}C NMR):

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Program: Standard proton-decoupled pulse sequence.
- Solvent Reference: CDCl_3 at 77.16 ppm or DMSO-d_6 at 39.52 ppm.[\[3\]](#)
- Number of Scans: 512-1024 scans or more may be required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy (KBr Pellet Method)

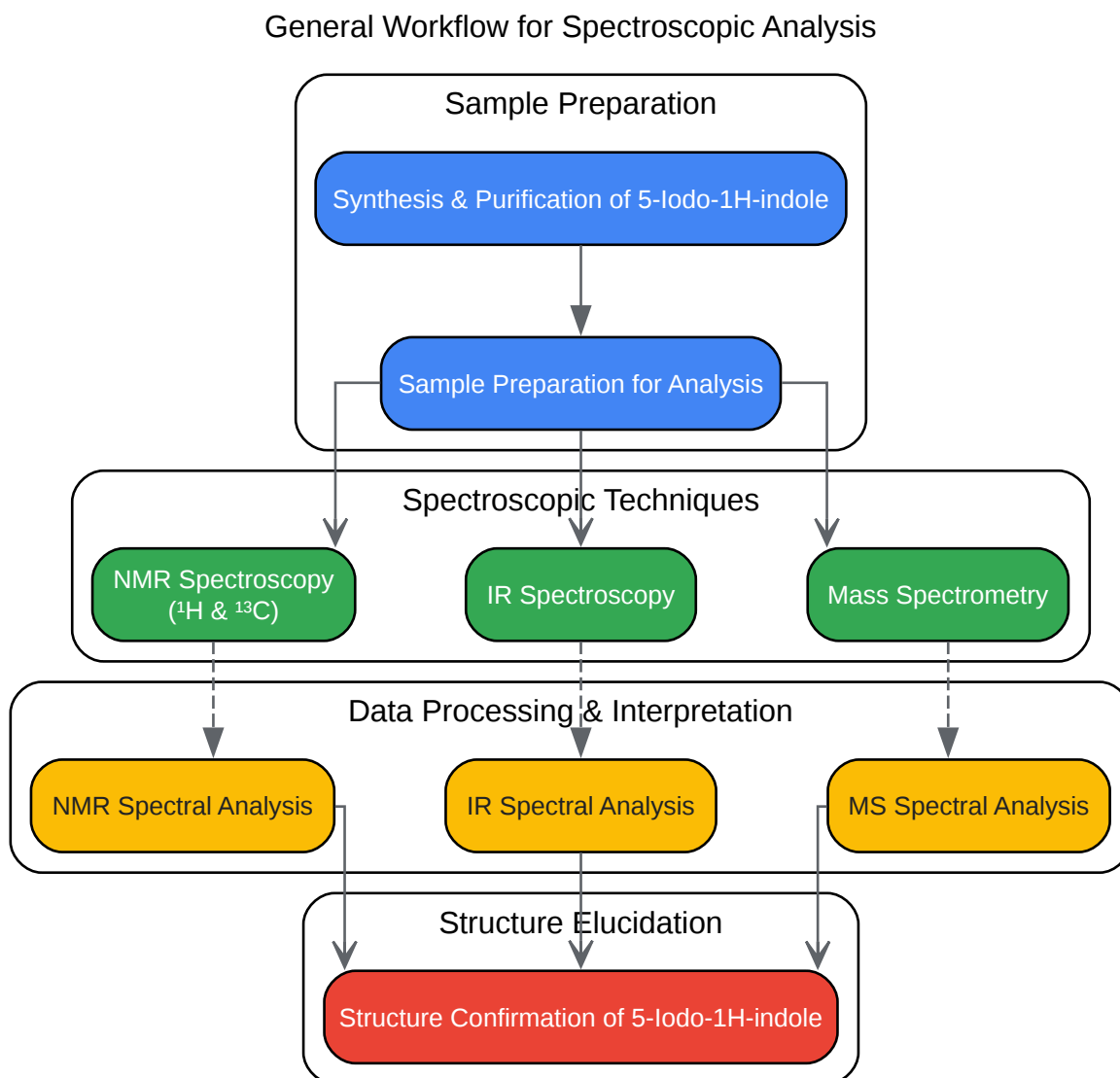
- Grind a small amount (1-2 mg) of the solid 5-Iodo-1H-indole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Introduce a small amount of the 5-Iodo-1H-indole sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern can provide valuable structural information.[\[4\]](#)

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like 5-Iodo-1H-indole is depicted in the following diagram.



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Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of 5-Iodo-1H-indole.

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